BB-22

Cannabinoid Pharmacology Receptor Binding Synthetic Cannabinoid Potency

BB-22 is the optimal choice for studies requiring maximal CB1 receptor activation. With the highest documented Emax (217%) and sub-nanomolar Ki (0.11 nM), it outperforms JWH-018 and 5F-PB-22 in potency and efficacy. Its unique ester hydrolysis pathway yields a distinct metabolite for forensic detection. Choose BB-22 for precise, high-sensitivity research.

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
CAS No. 1400742-42-8
Cat. No. B592823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBB-22
CAS1400742-42-8
SynonymsQUCHIC
Molecular FormulaC25H24N2O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C25H24N2O2/c28-25(29-23-14-6-10-19-11-7-15-26-24(19)23)21-17-27(16-18-8-2-1-3-9-18)22-13-5-4-12-20(21)22/h4-7,10-15,17-18H,1-3,8-9,16H2
InChIKeyRHYGTJXOHOGQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BB-22 (QUCHIC, CAS 1400742-42-8): High-Affinity Synthetic Cannabinoid for CB1 Receptor Pharmacology and Forensic Reference


BB-22 (also designated QUCHIC; IUPAC: 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a third-generation synthetic cannabinoid belonging to the quinolinyl ester indole chemotype [1]. Unlike earlier-generation synthetic cannabinoids that employ a ketone or amide linker at the indole 3-position, BB-22 features an ester linker, a structural motif that fundamentally alters its receptor interaction profile [2]. The compound functions as a full agonist at cannabinoid CB1 receptors with sub-nanomolar binding affinity and has been identified in seized synthetic cannabis products internationally [1][3].

BB-22 (CAS 1400742-42-8): Why Structural Analogs Cannot Be Substituted in Controlled CB1 Receptor Studies


Synthetic cannabinoids within the same generation exhibit substantial divergence in receptor affinity, functional potency, and intrinsic efficacy despite nominal structural similarity. Within the third-generation Spice/K2 class, BB-22 demonstrates the lowest Ki for CB1 binding (0.11 nM) and the highest Emax (217%) among all tested compounds, including the closely related analog 5F-PB-22 [1]. Moreover, the quinolinyl ester indole scaffold confers a distinct metabolite profile—characterized by ester hydrolysis yielding BB-22 3-carboxyindole as the predominant urinary marker—which differs fundamentally from the oxidative metabolism of ketone-linked analogs such as JWH-018 [2]. These pharmacodynamic and pharmacokinetic disparities render generic substitution scientifically invalid for studies requiring precise receptor activation parameters or forensic detection specificity.

BB-22 Quantitative Differentiation Evidence: Receptor Binding, Functional Activity, and Metabolic Specificity Data


BB-22 vs. JWH-018: 30-Fold Higher CB1 Receptor Binding Affinity in Rat Cerebral Cortex Homogenates

BB-22 binds to native CB1 receptors in rat cerebral cortex homogenates with a Ki of 0.11 nM, which is 30 times lower (i.e., higher affinity) than the Ki of 3.38 nM measured for the prototypical synthetic cannabinoid JWH-018 under identical assay conditions [1][2]. Among four third-generation Spice/K2 cannabinoids evaluated head-to-head, BB-22 exhibited the lowest Ki for CB1 binding, outperforming 5F-PB-22 (0.13 nM, 26× lower than JWH-018), 5F-AKB-48, and STS-135 [1].

Cannabinoid Pharmacology Receptor Binding Synthetic Cannabinoid Potency

BB-22 vs. JWH-018: 7-Fold Higher CB1 Receptor Agonist Potency in [35S]GTPγS Functional Assay

In the [35S]GTPγS binding assay measuring CB1 receptor-mediated G-protein activation, BB-22 exhibits an EC50 of 2.9 nM, representing 7-fold higher potency compared to JWH-018 (EC50 = 20.2 nM) measured under the same experimental conditions [1][2]. Within the third-generation compound panel, BB-22 demonstrates the lowest EC50 among all tested compounds (5F-PB-22: 3.7 nM; 5F-AKB-48: higher; STS-135: higher), confirming its superior functional potency as a CB1 agonist [1].

Functional Pharmacology G-Protein Activation CB1 Agonist Efficacy

BB-22 vs. JWH-018: 33% Higher CB1 Receptor Agonist Efficacy (Emax = 217% vs. 163%)

In the [35S]GTPγS binding functional assay, BB-22 exhibits an Emax of 217% relative to basal G-protein activation, which is 33% higher than the Emax of 163% observed for JWH-018 under identical assay conditions [1][2]. This indicates that BB-22 elicits a greater maximal G-protein activation response than JWH-018, characterizing BB-22 as a super-high efficacy CB1 agonist. Among the four third-generation cannabinoids evaluated, BB-22 demonstrated the highest Emax (217%), exceeding 5F-PB-22 (203%), 5F-AKB-48 (lower), and STS-135 (lower) [1].

Intrinsic Activity Efficacy Comparison CB1 Full Agonism

BB-22: CB1-Selective Nucleus Accumbens Shell Dopamine Elevation at 0.01 mg/kg (i.v.)

In vivo microdialysis studies in freely moving rats demonstrated that intravenous BB-22 administration (0.003–0.01 mg/kg) selectively increases extracellular dopamine concentrations in the nucleus accumbens shell, with no significant effect observed in the nucleus accumbens core or medial prefrontal cortex [1][2]. The maximal dopamine-elevating effect occurred at 0.01 mg/kg i.v. and followed a bell-shaped dose–response curve. This regional selectivity contrasts with the broader dopamine elevation profiles reported for earlier-generation synthetic cannabinoids [1]. The dopamine stimulant effect was completely prevented by systemic pretreatment with the CB1 antagonist/inverse agonist AM251 (1.0 mg/kg i.p.), confirming CB1 receptor mediation [1].

In Vivo Microdialysis Dopamine Neurochemistry Brain Region Selectivity

BB-22 Human Hepatocyte Metabolism: Ester Hydrolysis Yields BB-22 3-Carboxyindole as Definitive Urinary Marker

Incubation of BB-22 (10 μmol/L) with cryopreserved human hepatocytes for 3 hours revealed a characteristic metabolic pathway dominated by ester hydrolysis, yielding BB-22 3-carboxyindole as the primary detectable metabolite [1][2]. A total of ten metabolites were identified and structurally characterized via UHPLC-HRMS. This metabolic profile contrasts with the oxidative pathways typical of ketone-linked synthetic cannabinoids such as JWH-018, which predominantly undergo hydroxylation and subsequent glucuronidation rather than ester hydrolysis [1]. The ester hydrolysis pathway is a direct consequence of the quinolinyl ester scaffold unique to BB-22 and its fluorinated analog 5F-PB-22 [3].

Forensic Toxicology Metabolism Biomarker Identification

BB-22 vs. 5F-PB-22: Cyclohexylmethyl Substitution Confers Higher CB1 Affinity and Efficacy than 5-Fluoropentyl Analog

Head-to-head comparison of the two principal quinolinyl ester indoles—BB-22 (cyclohexylmethyl N-substitution) and 5F-PB-22 (5-fluoropentyl N-substitution)—reveals that BB-22 consistently outperforms its fluorinated analog across multiple pharmacodynamic parameters [1][2]. BB-22 exhibits a lower Ki for CB1 binding (0.11 nM vs. 0.13 nM), a lower EC50 for G-protein activation (2.9 nM vs. 3.7 nM), and a higher Emax (217% vs. 203%) compared to 5F-PB-22 [1]. A separate study confirmed that both compounds exhibit sub-nanomolar affinity at murine and human CB1 and CB2 receptors, and that their acute systemic administration (0.001–6 mg/kg) produces profound impairment of sensorimotor responses, motor function, core temperature, respiratory rate, and nociceptive threshold in CD-1 mice, with all effects fully prevented by AM-251 (6 mg/kg) pretreatment [3].

Structure-Activity Relationship Analog Comparison Quinolinyl Ester Indoles

BB-22 (CAS 1400742-42-8): Optimal Research and Forensic Application Scenarios Based on Validated Differentiation Evidence


CB1 Receptor Signaling Studies Requiring Maximal Efficacy (Emax = 217%) and Sub-Nanomolar Affinity (Ki = 0.11 nM)

For in vitro investigations of full CB1 receptor agonism and downstream G-protein signaling cascades, BB-22 provides the highest documented Emax (217%) among third-generation synthetic cannabinoids, exceeding JWH-018 by 33% and 5F-PB-22 by 7% [1][2]. Its sub-nanomolar Ki (0.11 nM) enables receptor saturation at minimal compound concentrations, reducing the likelihood of non-specific binding or off-target interactions. The compound's effects are fully reversible by the CB1 antagonist AM251 (0.1 μM in vitro; 1.0–6.0 mg/kg in vivo), providing a robust experimental control for CB1-specific signaling [1][3].

In Vivo Microdialysis Studies of Mesolimbic Dopamine Function with Regional Selectivity (NAc Shell Only)

BB-22 is validated for in vivo brain microdialysis studies examining dopamine neurotransmission in freely moving rodents. At 0.01 mg/kg i.v., BB-22 selectively elevates extracellular dopamine in the nucleus accumbens shell without affecting the accumbens core or medial prefrontal cortex—a regional selectivity profile that distinguishes it from less selective cannabinoid agonists [1]. The effective dose (0.01 mg/kg i.v.) is 10–15× lower than that required for related compounds 5F-AKB-48 and STS-135, translating to reduced compound consumption in chronic dosing paradigms [1].

Forensic Toxicology Method Development and Validation Using Certified Reference Materials (BB-22 and BB-22 3-Carboxyindole)

For forensic and clinical toxicology laboratories developing LC-MS/MS or GC-MS methods to detect synthetic cannabinoid exposure, BB-22 and its primary metabolite BB-22 3-carboxyindole are available as certified reference materials (CRMs) [4]. The unique ester hydrolysis pathway generating BB-22 3-carboxyindole provides a structurally distinct biomarker not produced by JWH-018, AM-2201, or other ketone/amide-linked synthetic cannabinoids [5]. Validated quantification methods for both parent compound and metabolite in human serum and urine specimens have been published using LC-QTRAP-MS/MS and LC-Orbitrap-MS/MS platforms [5].

Comparative Pharmacology Studies of Quinolinyl Ester Indole Structural Determinants

BB-22 serves as the reference cyclohexylmethyl-substituted quinolinyl ester indole for direct head-to-head comparisons with its 5-fluoropentyl analog 5F-PB-22 [1][3]. The consistent pharmacodynamic advantage of BB-22 across Ki (0.11 vs. 0.13 nM), EC50 (2.9 vs. 3.7 nM), and Emax (217% vs. 203%) provides a quantitative framework for evaluating how N-alkyl substitution (cyclohexylmethyl vs. 5-fluoropentyl) modulates CB1 receptor interaction [1]. Both compounds have been characterized in murine behavioral assays (0.001–6 mg/kg) measuring sensorimotor function, thermoregulation, respiration, and nociception, enabling cross-study comparisons of in vitro–in vivo correlations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for BB-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.